molecular formula C24H48ClN2NaO4 B148183 Sodium; 2-chloroacetic acid; 2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethanol; hydroxide CAS No. 68608-63-9

Sodium; 2-chloroacetic acid; 2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethanol; hydroxide

Cat. No.: B148183
CAS No.: 68608-63-9
M. Wt: 487.1 g/mol
InChI Key: GPZHMOITWVDQBQ-UHFFFAOYSA-M
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Description

The compound Sodium; 2-chloroacetic acid; 2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethanol; hydroxide is a multifunctional chemical product formed through the reaction of sodium chloroacetate, 2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethanol, and sodium hydroxide. It is classified under CAS numbers 68608-63-9 (reaction product) and 100298-55-3 (acetate salt derivative) .

Properties

IUPAC Name

sodium;2-chloroacetic acid;2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethanol;hydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H44N2O.C2H3ClO2.Na.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-23-18-19-24(22)20-21-25;3-1-2(4)5;;/h25H,2-21H2,1H3;1H2,(H,4,5);;1H2/q;;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZHMOITWVDQBQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NCCN1CCO.C(C(=O)O)Cl.[OH-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48ClN2NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68608-63-9
Record name Acetic acid, 2-chloro-, reaction products with 2-heptadecyl-4,5-dihydro-1H-imidazole-1-ethanol and sodium hydroxide
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Record name Acetic acid, 2-chloro-, reaction products with 2-heptadecyl-4,5-dihydro-1H-imidazole-1-ethanol and sodium hydroxide
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Record name Acetic acid, 2-chloro-, reaction products with 2-heptadecyl-4,5-dihydro-1H-imidazole-1-ethanol and sodium hydroxide
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Record name Acetic acid, chloro-, reaction products with 2-heptadecyl-4,5-dihydro-1H-imidazole-1-ethanol and sodium hydroxide
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Biological Activity

Sodium; 2-chloroacetic acid; 2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethanol; hydroxide (CAS Number: 68608-64-0) is a complex organic compound that integrates a sodium salt of chloroacetic acid with an imidazole derivative. This compound has garnered attention due to its potential biological activities, which are linked to its structural components.

Chemical Structure and Properties

The compound features a chloroacetate group attached to an ethanol derivative containing a heptyl-substituted imidazole. Its molecular formula is C14H28ClN2NaO4C_{14}H_{28}ClN_{2}NaO_{4}, with a molecular weight of approximately 346.83 g/mol. The presence of the chloroacetate group suggests that it may act as a reactive alkylating agent, while the imidazole moiety could impart unique biological properties.

PropertyValue
Molecular FormulaC14H28ClN2NaO4C_{14}H_{28}ClN_{2}NaO_{4}
Molecular Weight346.83 g/mol
Boiling Point356.1°C
Flash Point169.2°C

Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Alkylation Potential : The chloroacetate component is known for its ability to alkylate nucleophiles, which can lead to modifications in biomolecules such as proteins and nucleic acids. This property is significant in the context of drug development and chemical biology.
  • Imidazole Derivative Effects : Imidazole derivatives often exhibit biological activities, including antimicrobial and antifungal properties. The specific substitution pattern in this compound could enhance these effects.
  • Cellular Interactions : Interaction studies indicate that this compound may influence cellular pathways by modulating enzyme activities or affecting cell signaling mechanisms.

Case Studies and Research Findings

Research on related compounds has provided insights into the potential effects of this compound:

  • Antimicrobial Activity : A study demonstrated that chloroacetate derivatives exhibit significant antibacterial activity against various pathogens, suggesting that similar effects might be expected from this compound due to its structural similarities .
  • Toxicological Assessments : Toxicological studies on chloroacetic acid derivatives have shown varying degrees of toxicity, particularly concerning their alkylating properties which can lead to cellular damage. Understanding these effects is crucial for evaluating safety profiles .

Synthesis Methods

This compound can be synthesized through several methods, typically involving the reaction of chloroacetic acid with imidazole derivatives in the presence of sodium hydroxide. This synthetic pathway highlights the importance of controlling reaction conditions to optimize yield and purity.

Applications

The potential applications of this compound span various fields:

  • Pharmaceuticals : Due to its biological activity, it may serve as a precursor for developing new therapeutic agents.
  • Agriculture : Its properties as an alkylating agent may find use in designing herbicides or pesticides.
  • Chemical Research : As a reagent in organic synthesis, it could facilitate the formation of complex molecules in laboratory settings.

Scientific Research Applications

Pharmaceutical Development

Sodium; 2-chloroacetic acid; 2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethanol; hydroxide has potential applications in drug development due to its alkylating properties. Compounds with similar structures are known to interact with biological macromolecules, leading to therapeutic effects. For instance, chloroacetic acid derivatives are often utilized in the synthesis of various pharmaceuticals, including anticancer agents and antibiotics .

Agricultural Chemistry

In agricultural applications, this compound can serve as an effective herbicide or plant growth regulator. The chloroacetate group is known to inhibit certain enzymes in plants, which can lead to enhanced growth or targeted weed control. Research has shown that derivatives of chloroacetic acid can promote plant growth by influencing metabolic pathways .

Chemical Synthesis

The compound is also significant in the realm of organic synthesis. Its reactivity allows it to act as an intermediate in the production of more complex molecules. For example, it can be used in the synthesis of imidazole derivatives that have applications in materials science and catalysis .

Interaction Studies

Understanding the interactions of this compound within biological systems is crucial for elucidating its potential therapeutic mechanisms. Studies have indicated that the compound may influence cellular pathways by modifying protein functions through alkylation processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variants with Different Alkyl Chain Lengths

Property Target Compound (C17) Undecyl Variant (C11) Glyodin (Monoacetate Derivative)
CAS Number 68608-63-9 68608-63-9 (undecyl analog) 556-22-9
Alkyl Chain Heptadecyl (C17) Undecyl (C11) Heptadecyl (C17)
Functional Groups Chloroacetate, imidazole Chloroacetate, imidazole Acetate, imidazoline
Solubility Moderate in water Higher water solubility Low water solubility
Application Fungicide, surfactant Detergent formulations Agricultural fungicide

Key Findings :

  • Shorter alkyl chains (e.g., C11 in the undecyl variant) increase water solubility but reduce antimicrobial efficacy due to weaker hydrophobic interactions with microbial membranes .
  • Glyodin, a monoacetate derivative, retains fungicidal activity but requires organic solvents for formulation due to its low aqueous solubility .

Functional Group Modifications

b) Chloroacetate vs. Other Anionic Groups
  • 2-Chloroacetic acid : Enhances reactivity in nucleophilic substitutions, forming stable covalent bonds with imidazole nitrogen .
  • Sulfate or phosphate esters : Less reactive but offer improved hydrolytic stability in acidic environments .
a) Surfactant Efficiency
  • The target compound’s C17 chain provides superior emulsification compared to shorter-chain analogs (e.g., C11), making it ideal for heavy-duty cleaning agents .
  • Glyodin’s acetate group reduces surface activity but improves adhesion to plant surfaces in fungicidal sprays .

Preparation Methods

Alkylation of 4,5-Dihydroimidazole

The dihydroimidazole core is synthesized via cyclocondensation of heptadecyl aldehyde with aminoethanol. In a typical procedure, heptadecyl aldehyde (1.0 mol) reacts with aminoethanol (1.2 mol) in the presence of ammonium acetate (0.2 mol) as a catalyst in methanol at 65°C for 12 hours. The reaction mixture is refluxed to facilitate imine formation, followed by intramolecular cyclization to yield 2-heptadecyl-4,5-dihydroimidazole. The product is purified via column chromatography (ethyl acetate/ethanol/triethylamine, 8:1:1) to achieve >95% purity.

Hydroxyethylation

The 2-heptadecyl-4,5-dihydroimidazole intermediate undergoes hydroxyethylation using ethylene oxide under basic conditions. In a pressurized reactor, the imidazole derivative (1.0 mol) is treated with ethylene oxide (1.5 mol) in toluene at 50°C for 6 hours. Sodium hydroxide (0.1 mol) catalyzes the ring-opening of ethylene oxide, yielding 2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethanol. The product is isolated by solvent evaporation and recrystallized from methanol/diethyl ether (yield: 78%).

Chloroacetylation of the Dihydroimidazole Ethanol Derivative

Reaction with Chloroacetyl Chloride

Chloroacetylation is performed by reacting 2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethanol (1.0 mol) with chloroacetyl chloride (1.2 mol) in dichloromethane at 0–5°C. Triethylamine (1.5 mol) is added to scavenge HCl, and the mixture is stirred for 4 hours. The resulting 2-chloroacetyl-2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethanol is extracted with ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate (yield: 85%).

Solvent Optimization

Alternative solvents such as toluene or dioxane improve reaction scalability. For instance, using toluene at 10–25°C with pyridine as a base reduces side reactions, achieving a 90% yield. Polar aprotic solvents like DMF are avoided due to undesired N-alkylation byproducts.

Formation of the Sodium Salt

Neutralization with Sodium Hydroxide

The chloroacetylated intermediate (1.0 mol) is dissolved in ethanol and treated with aqueous sodium hydroxide (1.1 mol) at room temperature. The mixture is stirred for 2 hours, during which the chloride group is replaced by hydroxide, forming the sodium salt. The product precipitates upon cooling and is filtered, washed with cold ethanol, and dried under vacuum (yield: 92%).

Industrial-Scale Purification

Large-scale production employs azeotropic distillation with toluene to remove residual water. The reaction mixture is refluxed for 16 hours, followed by filtration of sodium chloride byproducts. The solvent is evaporated, and the crude product is recrystallized from acetonitrile to achieve >98% purity.

Analytical Characterization and Quality Control

Impurity Profiling

High-performance liquid chromatography (HPLC) with UV detection at 254 nm identifies nitro-substituted impurities (e.g., 2-(5-nitroimidazol-1-yl)ethanol), which are minimized to <0.1% via slow evaporation recrystallization.

Table 1: Key Analytical Parameters

ParameterMethodSpecification
PurityHPLC (C18 column)≥98%
Residual SolventsGC-MS<500 ppm
Chloride ContentIon Chromatography<0.5%

Structural Confirmation

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

  • ¹H NMR (500 MHz, CDCl₃): δ 0.88 (t, 3H, CH₃), 1.25 (m, 28H, CH₂), 2.75 (t, 2H, NCH₂), 3.65 (t, 2H, OCH₂), 4.20 (s, 2H, ClCH₂COO⁻).

  • ¹³C NMR (125 MHz, CDCl₃): δ 14.1 (CH₃), 22.7–31.9 (CH₂), 52.4 (NCH₂), 62.1 (OCH₂), 172.8 (COO⁻).

Industrial Process Optimization

Catalytic Efficiency

Tetrabutylammonium hydroxide (10 g/mol) enhances reaction rates in ethylene glycol/dioxane mixtures, reducing process time from 20 hours to 8 hours.

Environmental Considerations

Waste HCl generated during chloroacetylation is neutralized with NaOH, producing NaCl for safe disposal. Solvent recovery systems achieve >95% toluene reuse .

Q & A

Q. What are the critical steps for synthesizing the target compound, and how can reaction yields be optimized?

The synthesis involves a multi-step reaction between 2-chloroacetic acid, 2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethanol, and sodium hydroxide. Key steps include:

  • Reaction conditions : Refluxing in ethanol or DMSO (60–90°C, 12–24 hours) to promote nucleophilic substitution between the chloroacetic acid and the imidazole ethanol derivative .
  • Purification : Precipitation in ice water followed by recrystallization (ethanol/water mixtures) improves purity and yield (65–88% reported) .
  • Catalyst selection : Use of Raney nickel instead of palladium on carbon avoids dehalogenation side reactions, increasing yield by ~30% .

Q. How is the compound characterized to confirm its structural integrity?

  • Spectroscopy : FT-IR (C-Cl stretch at 750–800 cm⁻¹, imidazole ring vibrations at 1600–1650 cm⁻¹) and NMR (1H: δ 1.2–1.5 ppm for heptadecyl chain; δ 3.5–4.5 ppm for ethanol and imidazole protons) .
  • Elemental analysis : Confirms stoichiometry of sodium (via ICP-MS) and chloride (via argentometric titration) .
  • Thermal stability : Melting points (141–143°C for intermediates; >300°C for final product) and TGA (decomposition onset at ~250°C) .

Q. What safety precautions are required for handling this compound?

  • Toxicity : 2-Chloroacetic acid is a severe irritant (LD₅₀: 55 mg/kg in mice); use PPE (gloves, goggles) and fume hoods .
  • Reactivity : Avoid strong oxidizers (risk of exothermic decomposition) and acidic conditions (may release HCl gas) .

Q. How does pH influence the stability of the compound in aqueous solutions?

  • Alkaline conditions (pH >10) : Sodium hydroxide maintains deprotonation of the imidazole ring, preventing hydrolysis. Stability >95% after 72 hours at 25°C .
  • Acidic conditions (pH <5) : Rapid degradation occurs via cleavage of the C-Cl bond, forming 2-hydroxyacetic acid and imidazole derivatives (confirmed by LC-MS) .

Advanced Research Questions

Q. What mechanistic pathways explain the formation of byproducts during synthesis?

  • Hydrodehalogenation : Competing reduction of 2-chloroacetic acid to 2-hydroxyacetic acid occurs with Pd/C catalysts (up to 20% byproduct) but is suppressed with Raney nickel .
  • Imidazole ring-opening : Under prolonged reflux (>24 hours), the 4,5-dihydroimidazole ring may hydrolyze to form primary amines, detectable via TLC (Rf 0.2–0.4 in ethyl acetate/hexane) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking studies : The heptadecyl chain enhances lipid bilayer penetration, while the imidazole-ethanol moiety binds to cytochrome P450 enzymes (binding energy: −8.2 kcal/mol, AutoDock Vina) .
  • MD simulations : Sodium ions stabilize the carboxylate group, reducing conformational flexibility (RMSD <1.5 Å over 50 ns) .

Q. What analytical methods resolve contradictions in reported degradation products?

  • GC-MS vs. LC-MS : Chloroacetic acid (m/z 94) is detected as a primary metabolite in urine (44–46% recovery) via GC-MS, while LC-MS identifies glutathione conjugates (e.g., S-carboxymethyl-L-cysteine) .
  • Isotopic labeling : Using ¹⁴C-labeled 2-chloroacetic acid traces metabolic pathways, distinguishing hydrolytic vs. oxidative degradation .

Q. How does the compound’s amphiphilic structure influence its aggregation behavior?

  • Critical micelle concentration (CMC) : 0.1–0.5 mM in water (determined by surface tension measurements), driven by the heptadecyl chain .
  • TEM imaging : Spherical micelles (10–20 nm diameter) form at pH 8–10, while acidic conditions induce lamellar structures due to protonation of the imidazole .

Methodological Recommendations

  • Synthesis optimization : Prioritize Raney nickel over Pd/C for hydrogenation steps to minimize dehalogenation .
  • Degradation studies : Use a combination of GC-MS and isotopic labeling to resolve conflicting metabolite data .
  • Safety protocols : Implement real-time pH monitoring during reactions to avoid accidental acidification and HCl release .

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